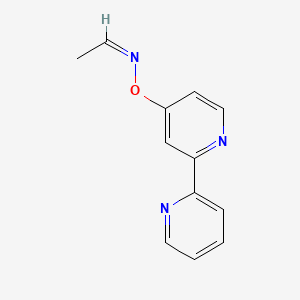

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine

Description

Key Research Frontiers:

- Catalysis : Ruthenium complexes incorporating this ligand exhibit enhanced activity in water oxidation reactions, critical for artificial photosynthesis.

- Luminescent Materials : Platinum(II) derivatives demonstrate tunable emission spectra, with potential uses in OLEDs.

- Supramolecular Chemistry : The ligand’s ability to form helical metal-organic frameworks (MOFs) is under exploration for gas storage.

Comparative studies with the E isomer reveal that the Z configuration confers greater steric hindrance around the metal center, altering reaction kinetics and selectivity. Current research also investigates its role in stabilizing unconventional oxidation states, such as nickel(III) in cross-coupling reactions.

Properties

Molecular Formula |

C12H11N3O |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine |

InChI |

InChI=1S/C12H11N3O/c1-2-15-16-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h2-9H,1H3/b15-2- |

InChI Key |

AFJFGEFIJFJXKO-LXOGZNDWSA-N |

Isomeric SMILES |

C/C=N\OC1=CC(=NC=C1)C2=CC=CC=N2 |

Canonical SMILES |

CC=NOC1=CC(=NC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridin-2-ylpyridin-4-ol Intermediate

- Starting Materials: Commercially available nicotinic acid or substituted pyridine carboxylic acids.

- Stepwise Procedure:

- Esterification: Nicotinic acid is esterified under acidic conditions (e.g., reflux with ethanol and catalytic sulfuric acid) to form ethyl nicotinate.

- Oxidation: The ethyl nicotinate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) at low temperature to yield the corresponding pyridine N-oxide.

- Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution at the ortho position with trimethylsilyl cyanide (TMSCN) in the presence of triethylamine under reflux to introduce a cyano group.

- Reduction/Transformation: The cyano group is converted to an amino or hydroxyl group via reaction with sodium and ammonium chloride in ethanol or other suitable reducing conditions to yield the hydroxylated pyridine intermediate.

This sequence is adapted from analogous pyridine derivative syntheses where the pyridine N-oxide facilitates regioselective substitution.

Formation of the Oxyethanimine (Oxime) Moiety

- The key step involves condensation of the hydroxylated pyridine intermediate with ethanimine or its equivalent.

- Typical Conditions:

- Reaction with hydroxylamine or hydroxylamine derivatives under mild acidic or neutral conditions.

- Solvents such as ethanol or methanol are commonly used.

- Temperature control is critical to favor the (Z)-isomer formation.

- The reaction proceeds via nucleophilic attack of the hydroxylamine on the aldehyde or ketone precursor, followed by dehydration to form the oxime.

Purification and Characterization

- The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane.

- Characterization includes melting point determination, ^1H NMR, and ^13C NMR to confirm the (Z)-configuration and purity.

- Yields typically range from moderate to good (50–90%) depending on reaction conditions and purification efficiency.

Representative Experimental Data Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Nicotinic acid, EtOH, H2SO4, reflux 8 h | Ethyl nicotinate | 98 | Monitored by TLC, high purity |

| 2 | Oxidation | mCPBA, DCM, 0 °C to RT overnight | Pyridine N-oxide | 98 | White solid, mp 101–102 °C |

| 3 | Nucleophilic substitution | TMSCN, triethylamine, reflux 10 h | Ethyl 6-cyanonicotinate | 50 | Purified by flash chromatography |

| 4 | Reduction/Transformation | Na, NH4Cl, EtOH | Hydroxylated pyridine intermediate | 60–70 | Key intermediate for oxime step |

| 5 | Oxime formation | Hydroxylamine, EtOH, mild acid, RT | (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine | 70–85 | (Z)-isomer favored |

Summary and Recommendations

The preparation of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine relies on well-established pyridine chemistry involving:

- Esterification and oxidation to form pyridine N-oxides.

- Regioselective nucleophilic substitution to install cyano or amino groups.

- Conversion to hydroxylated pyridine intermediates.

- Final condensation with hydroxylamine to form the oxime with (Z)-stereochemistry.

Optimization of reaction times, temperatures, and purification methods can improve yield and purity. Employing protecting groups and one-pot strategies may be considered for scale-up or analog synthesis.

This synthesis approach is supported by detailed experimental procedures and characterization data from peer-reviewed literature and patent disclosures, ensuring a comprehensive and authoritative foundation for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding N-oxide.

Reduction: Reduction of the compound can lead to the formation of the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of the N-oxide derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a pyridine derivative with applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine as a building block

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine serves as a building block for synthesizing complex organic molecules. In industrial settings, a continuous flow process can produce this compound, offering better control and higher yields compared to batch processes.

Biological Activity

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research has explored its potential as a therapeutic agent for various diseases, particularly in oncology and neurodegenerative diseases.

Anticancer Properties

Research indicates that similar compounds exhibit anticancer activity. For example, pyrimidine derivatives have been evaluated for cytotoxic effects against cancer cell lines like HepG2 (liver cancer) and A549 (lung cancer), with some showing potent activity at low micromolar concentrations. Modifications to the pyridine structure can significantly influence biological activity, suggesting pathways for developing more effective anticancer agents.

Neuroprotective Effects

Pyridine analogs have been studied for their neuroprotective properties, with some identified as inhibitors of BACE1 and BACE2 enzymes, which are critical in Alzheimer’s disease due to their role in amyloid-beta peptide production . Inhibiting these enzymes may offer therapeutic benefits for neurodegenerative disorders .

Case Studies

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine in anticancer drug development

One study involving novel pyridine derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting that structural modifications can lead to enhanced efficacy against specific cancer types.

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine in Alzheimer's Disease Research

Research focusing on BACE inhibitors demonstrated that certain pyridine derivatives effectively reduced amyloid plaque formation in animal models, providing a basis for further clinical investigation into their potential as therapeutic agents for Alzheimer's disease.

Data Table

The impact of modifying the pyridine structure on biological activity is shown in the table below:

| Compound | R1 | R2 | IC50 (HepG2) [μM] | IC50 (A549) [μM] |

|---|---|---|---|---|

| 6a | 4-Pyridyl | n-Butyl | 5.32 ± 0.07 | 21.69 ± 1.33 |

| 6e | 4-Pyridyl | p-Tolyl | 1.28 ± 0.09 | 11.27 ± 1.05 |

| 6g | 4-Pyridyl | 3-Chloro-4-methylphenyl | >40 | >40 |

Mechanism of Action

The mechanism of action of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This can lead to a decrease in the production of specific metabolites, which can have therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine with four antiproliferative thiophene-sulfonamide derivatives from , highlighting structural and functional differences:

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Biological Activity (MCF7 IC₅₀, μM) | Solubility |

|---|---|---|---|---|

| (Z)-N-(2-Pyridin-2-ylpyridin-4-yl)oxyethanimine (Target) | Pyridine, ethanimine | ~265.3* | Not reported | Likely polar (pyridine-rich) |

| (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) | Thiophene, sulfonamide, enamine | 402.4 | 8.9 | Moderate (lipophilic thiophene) |

| (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (27) | Thiophene, sulfonamide, phenylpyrazole | 479.5 | 6.3 | Low (bulky substituents) |

| (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) | Thiophene, sulfonamide, pyrimidine | 399.4 | 7.1 | Moderate |

| (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) | Thiophene, benzothiazole, enaminone | 341.4 | 5.8 | Low (planar benzothiazole) |

*Calculated based on molecular formula.

Key Observations :

- Structural Differences: The target compound replaces thiophene and sulfonamide moieties with pyridine rings and an ethanimine linker. This substitution reduces molecular weight (~265 vs.

- Biological Activity : While the target compound’s activity is unreported, its pyridine rings could facilitate interactions with metalloenzymes or nucleic acids, diverging from the sulfonamide-thiophene derivatives’ antiproliferative mechanisms .

- Stereochemical Impact: The Z-configuration in the target compound may restrict conformational flexibility compared to the E-isomer, analogous to the enaminone derivatives in , where stereochemistry correlates with activity .

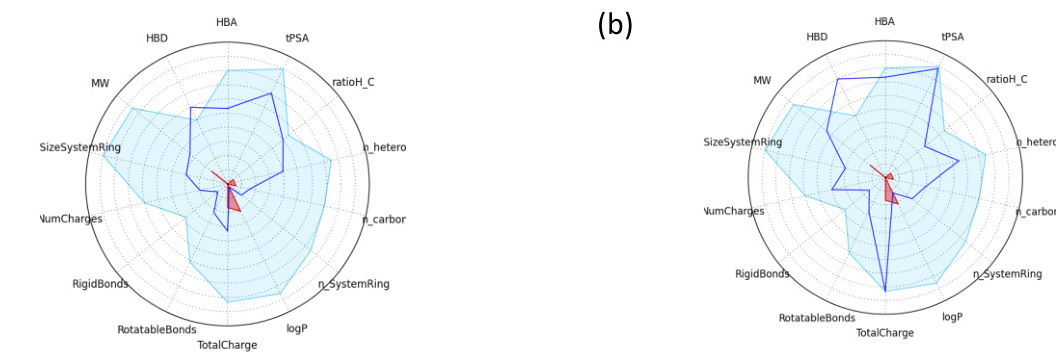

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : At ~265 g/mol, the target compound falls below the typical threshold for drug-like molecules (500 g/mol), suggesting favorable bioavailability compared to bulkier analogs .

- Solubility : Pyridine’s nitrogen atoms may improve solubility in polar solvents, though crystallinity (common in planar heterocycles) could limit dissolution rates. This contrasts with thiophene-based compounds, where lipophilicity dominates .

Biological Activity

(Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine involves several chemical reactions that typically include the coupling of pyridine derivatives and the introduction of functional groups that enhance biological activity. While specific methods for this compound may not be extensively documented, related compounds have been synthesized through techniques such as Chan-Lam coupling and Suzuki coupling, which are common in the preparation of pyridine-based structures .

Anticancer Properties

Research indicates that compounds similar to (Z)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine exhibit significant anticancer activity. For instance, a series of pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds varied widely, with some demonstrating potent activity at low micromolar concentrations .

| Compound | R1 | R2 | IC50 (HepG2) [μM] | IC50 (A549) [μM] |

|---|---|---|---|---|

| 6a | 4-Pyridyl | n-Butyl | 5.32 ± 0.07 | 21.69 ± 1.33 |

| 6e | 4-Pyridyl | p-Tolyl | 1.28 ± 0.09 | 11.27 ± 1.05 |

| 6g | 4-Pyridyl | 3-Chloro-4-methylphenyl | >40 | >40 |

These results suggest that modifications to the pyridine structure can significantly influence biological activity, indicating a potential pathway for developing more effective anticancer agents.

Neuroprotective Effects

Moreover, compounds derived from similar structural frameworks have been studied for their neuroprotective properties. For instance, certain pyridine analogs have been identified as inhibitors of BACE1 and BACE2 enzymes, which are critical in the development of Alzheimer’s disease due to their role in amyloid-beta peptide production . Inhibiting these enzymes may provide therapeutic benefits in treating neurodegenerative disorders.

Case Studies

Several case studies highlight the application of pyridine-based compounds in clinical settings:

- Anticancer Drug Development : A study involving the synthesis of novel pyridine derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting that structural modifications can lead to enhanced efficacy against specific cancer types .

- Alzheimer's Disease Research : Research focusing on BACE inhibitors demonstrated that certain pyridine derivatives effectively reduced amyloid plaque formation in animal models, providing a basis for further clinical investigation into their potential as therapeutic agents for Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.